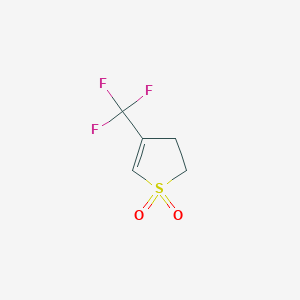

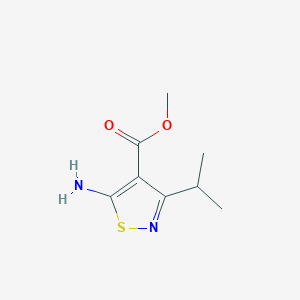

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide” is a type of heterocyclic organic compound . It’s part of a larger class of compounds known as benzothiadiazine 1,1-dioxides . The incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold has been reported .

Synthesis Analysis

The synthesis of this compound involves a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide . The transformation proceeds under mild conditions to afford the 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides in moderate to good yields .科学的研究の応用

Synthesis and Chemical Properties

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide and related compounds have been extensively studied for their synthetic applications and chemical properties. Research has focused on their roles as intermediates in organic synthesis, exhibiting diverse reactivity and forming a variety of products.

Synthetic Equivalent and Facile Synthesis : This compound serves as a useful synthetic equivalent in various reactions. For instance, it can be easily alkylated and loses SO2 upon heating, offering a pathway to create diverse chemical structures (Chou & Tsai, 1991).

Oxidation and Rearrangement : The oxidation of derivatives of this compound has been detailed, showing a range of products depending on the conditions, such as the formation of thiete 1,1-dioxide and sulfone from oxidation with peracids (Nakayama & Sugihara, 1991).

Substituent Effects and Structural Features : Studies have also focused on the impact of various substituents on the chemical properties of related compounds. This includes investigations into the structural features and electronic properties, which are crucial for understanding their reactivity and potential applications (Arjunan et al., 2015).

Applications in Organic Synthesis

The versatility of this compound in synthesis has been a significant area of research, contributing to the development of novel organic compounds and materials.

Precursor to Fused Polycyclic Compounds : Modified synthesis procedures using derivatives of this compound have been developed for the assembly of fused polycyclic compounds, such as nitrosulfolane derivatives. These procedures have enabled the synthesis of previously unknown compounds with potential applications in various fields (Savelev et al., 2021).

Building Blocks for Fluorinated Compounds : The compound has been used in the synthesis of novel fluorinated building blocks, an area of significant interest due to the unique properties of fluorinated compounds in pharmaceuticals and materials science (Nowak et al., 1999).

作用機序

Target of Action

Compounds like “4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide” often target specific enzymes or receptors in the body. The exact target would depend on the specific functional groups present in the compound and their spatial arrangement .

Mode of Action

Once the compound binds to its target, it could inhibit the target’s activity, enhance it, or modify it in some way. The trifluoromethyl group, for example, is often used in medicinal chemistry due to its lipophilic nature and ability to form strong bonds with its target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of specific functional groups could all influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH or less stable at high temperatures .

生化学分析

Biochemical Properties

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide plays a crucial role in several biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .

Additionally, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect protein turnover and signaling pathways within cells . The compound’s ability to form stable complexes with metal ions also suggests potential interactions with metalloproteins, which play essential roles in various biological processes .

Cellular Effects

The effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins, respectively . These modifications can alter the activity, localization, and interactions of target proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis.

Furthermore, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including metabolism, stress response, and immune function. The compound’s influence on cellular metabolism is also notable, as it can affect the activity of key metabolic enzymes and alter the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can further modulate cellular signaling and metabolic pathways .

Additionally, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of protein structure and function . These covalent modifications can affect protein stability, localization, and interactions with other biomolecules, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione in laboratory settings are influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties and effects . Long-term studies have shown that the compound’s impact on cellular function can vary, with some effects becoming more pronounced or diminishing over time .

Dosage Effects in Animal Models

In animal models, the effects of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, it can lead to toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . The threshold for these effects varies depending on the species and the specific physiological conditions of the animal model .

Metabolic Pathways

4-(Trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can participate in further biochemical reactions . The compound’s metabolism may also involve conjugation with glutathione or other small molecules, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall bioavailability and activity . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the body .

Subcellular Localization

Within cells, 4-(trifluoromethyl)-2,3-dihydro-1lambda6-thiophene-1,1-dione is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The compound’s presence in these compartments can affect their function, including protein folding, energy production, and reactive oxygen species generation .

特性

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2S/c6-5(7,8)4-1-2-11(9,10)3-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNRMNVCUPWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)

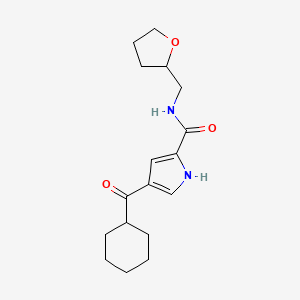

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)

![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)

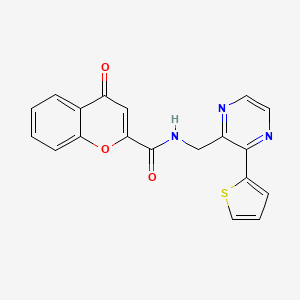

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2623723.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)

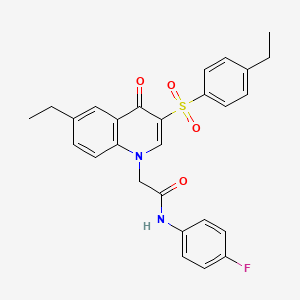

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)